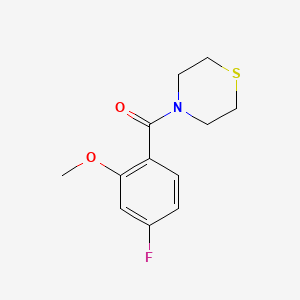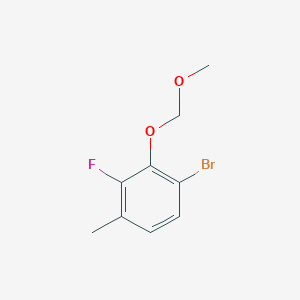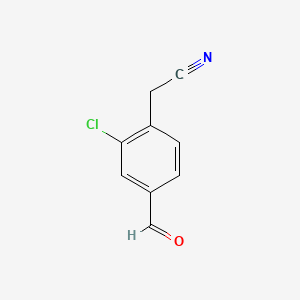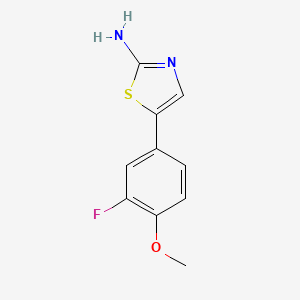![molecular formula C8H7BrN2O B14020669 (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that contains a bromine atom, a pyrazole ring fused to a pyridine ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by bromination and subsequent introduction of the methanol group One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide, sodium thiolate, or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)aldehyde or (4-Bromopyrazolo[1,5-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Hydroxypyrazolo[1,5-a]pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Nitropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a nitro group instead of bromine.
Uniqueness
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy as a bioactive molecule.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(4-bromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-3-11-8(7)6(5-12)4-10-11/h1-4,12H,5H2 |
InChI-Schlüssel |
JBJANJPMDOHXGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)CO)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


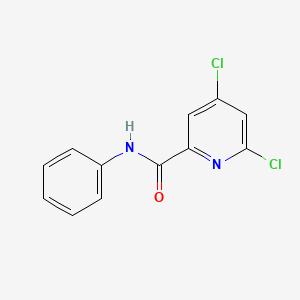
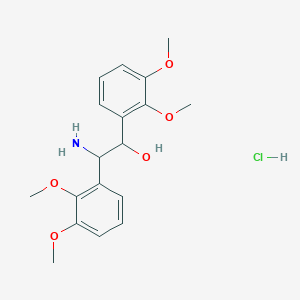
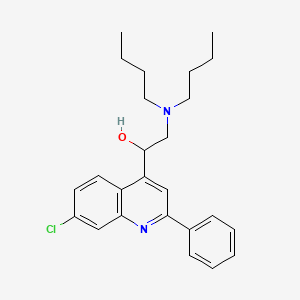


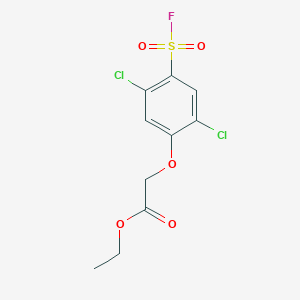

![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)

